![molecular formula C16H22N2O7 B12322119 Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate](/img/structure/B12322119.png)
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate
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Overview
Description
Z-SER-THR-OME, also known as methyl (2S,3R)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoyl]amino]-3-hydroxybutanoate, is a synthetic compound with the molecular formula C16H22N2O7 and a molecular weight of 354.36 g/mol . It is a white fine flowing powder that is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-SER-THR-OME involves the protection of serine and threonine residues followed by esterification. The typical synthetic route includes:
Protection of Amino Groups: The amino groups of serine and threonine are protected using benzyloxycarbonyl (Z) groups.
Esterification: The hydroxyl groups are esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
While specific industrial production methods for Z-SER-THR-OME are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Z-SER-THR-OME undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyloxycarbonyl protecting groups can be substituted with other protecting groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove protecting groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amino acids.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Synthesis of Peptides : The compound is utilized in the synthesis of peptide derivatives due to its ability to protect amino groups during peptide coupling reactions. This property allows for the selective formation of peptide bonds without unwanted side reactions .
- Drug Development : It has been investigated for its potential as a prodrug in drug delivery systems, where it can enhance the solubility and bioavailability of therapeutic agents .
Biochemical Research
In biochemical research, this compound is valuable for studying enzyme mechanisms and protein interactions:
- Enzyme Inhibition Studies : Researchers have employed this compound as a substrate or inhibitor in enzymatic assays to understand the catalytic mechanisms of various enzymes, particularly those involved in amino acid metabolism .
- Protein Labeling : The compound can be used to label proteins for tracking and studying their interactions within biological systems. This application is crucial for understanding cellular processes and signaling pathways .
Case Study 1: Peptide Synthesis
In a study on peptide synthesis, researchers demonstrated that using this compound as a protecting group allowed for the successful formation of complex peptides with high purity and yield. The study highlighted the efficiency of this compound in facilitating selective reactions while minimizing side products .
Case Study 2: Enzyme Mechanism Exploration
Another significant case involved exploring the inhibition of serine proteases using this compound. The research found that it could effectively inhibit specific proteases, providing insights into their catalytic mechanisms and potential therapeutic targets for diseases involving dysregulated proteolysis .
Mechanism of Action
The mechanism of action of Z-SER-THR-OME involves its role as a substrate or inhibitor in enzymatic reactions. It primarily targets serine/threonine kinases and phosphatases, which are key regulators of cellular processes such as cell growth, proliferation, and differentiation . The compound interacts with the active sites of these enzymes, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- L-Serine methyl ester hydrochloride .
Z-Thr-OMe: N-Carbobenzyloxy-L-threonine methyl ester.
Boc-Ser-OMe: N-tert-Butoxycarbonyl-L-serine methyl ester.
Uniqueness
Z-SER-THR-OME is unique due to its specific combination of serine and threonine residues, which allows it to participate in a wide range of biochemical reactions. Its dual functionality as both a substrate and an inhibitor in enzymatic assays makes it a versatile tool in scientific research .
Biological Activity
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanamido)-3-hydroxybutanoate is a complex organic compound that has garnered attention for its potential biological activities. This compound, often referred to in the literature as a derivative of serine, is characterized by a benzyloxycarbonyl group and hydroxy functionalities, which contribute to its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C12H15NO5
- Molecular Weight : 253.25 g/mol
- CAS Number : 14464-15-4
The structure of this compound includes:
- A benzyloxycarbonyl (Cbz) protecting group.
- Hydroxyl groups that enhance solubility and reactivity.
- An amide linkage that is crucial for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, which can be selectively removed under physiological conditions to release the active moiety. This mechanism allows the compound to modulate enzyme activity and influence protein-ligand interactions.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
- Protein Binding : The hydroxy and carbonyl groups can participate in hydrogen bonding, enhancing the binding affinity to target proteins.
Enzyme Interaction Studies
Research has demonstrated that this compound can interact with several key enzymes:
Enzyme | Effect | Reference |
---|---|---|
Serine Proteases | Inhibition | |
Kinases | Modulation of activity | |
Phosphatases | Potential inhibition |
These interactions suggest that the compound could play a role in regulating critical biochemical pathways.
Case Studies
-
Cancer Cell Lines :
In vitro studies using various cancer cell lines have shown that this compound exhibits cytotoxic effects, leading to reduced cell viability. The mechanism appears to involve apoptosis induction through caspase activation. -
Metabolic Disorders :
Preliminary research indicates potential benefits in models of metabolic syndrome, where the compound may improve insulin sensitivity and glucose uptake in skeletal muscle cells.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological properties:
- Synthesis Variations : Modifications in the side chain have been explored to optimize binding affinity and selectivity towards specific targets.
- Biological Assays : High-throughput screening has identified several analogs with improved efficacy against target enzymes.
Properties
IUPAC Name |
methyl 3-hydroxy-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O7/c1-10(20)13(15(22)24-2)18-14(21)12(8-19)17-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,23)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMKCRHIRFPGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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